

Review of literature on the chemistry of heptavalent bromine.

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The Chemistry of Heptavalent Bromine: A Technical Review

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The chemistry of heptavalent bromine, primarily centered on the perbromate ion (BrO_4^-) and perbromic acid (HBrO_4), represents a fascinating yet challenging area of halogen chemistry. Historically elusive, the synthesis of Br(VII) compounds requires potent oxidizing conditions, reflecting their high thermodynamic potential. Once formed, the perbromate ion exhibits considerable kinetic stability, a stark contrast to the instability of its conjugate acid. This technical guide provides a comprehensive review of the synthesis, structural properties, spectroscopic signatures, and key reactions of heptavalent bromine compounds, supported by detailed experimental protocols and quantitative data.

Introduction

For many years, the existence of perbromates was questioned, standing as a notable gap in the homologous series of perhalates. While perchlorates (ClO_4^-) and periodates (IO_4^-) were well-known, all attempts to synthesize the bromine analogue failed. It was not until 1968 that Evan Appelman first successfully prepared perbromates through the beta decay of selenium-

83.[1] This breakthrough opened the door to understanding the chemistry of bromine in its highest oxidation state (+7).

Heptavalent bromine compounds are characterized as powerful oxidizing agents, although their reactions are often kinetically sluggish.[2] The perbromate ion possesses a stable tetrahedral geometry, analogous to perchlorate and periodate.[1] However, perbromic acid is the most unstable of the halogen(VII) oxoacids and decomposes rapidly at concentrations above 6 M.[2] [3] This guide consolidates the critical literature on Br(VII) chemistry for researchers exploring its unique properties.

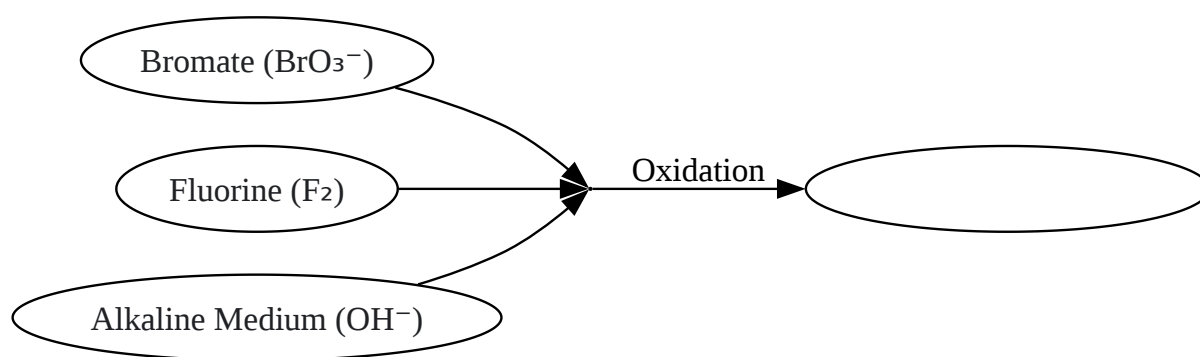
Synthesis of Perbromate (BrO_4^-)

The synthesis of the perbromate ion is energetically demanding and several methods have been developed, each with distinct advantages and challenges.

Oxidation of Bromate by Fluorine Gas

This is the most practical and convenient method for producing gram-scale quantities of perbromate.[2] The overall reaction involves the oxidation of an alkaline bromate solution with elemental fluorine.

Reaction: $\text{BrO}_3^- + \text{F}_2 + 2\text{OH}^- \rightarrow \text{BrO}_4^- + 2\text{F}^- + \text{H}_2\text{O}$ [1][4]

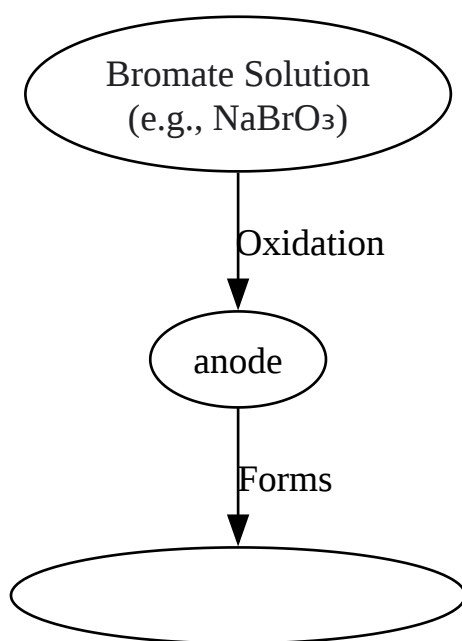


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Electrochemical Synthesis

Anodic oxidation of bromate solutions can yield perbromate, particularly with high overpotential anodes like boron-doped diamond (BDD).[5] This method avoids the use of hazardous fluorine gas but yields are often modest.

Reaction (Anode): $\text{BrO}_3^- + \text{H}_2\text{O} \rightarrow \text{BrO}_4^- + 2\text{H}^+ + 2\text{e}^-$



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Other Synthetic Routes

- Oxidation by Xenon Difluoride (XeF₂): One of the early chemical methods involved the oxidation of bromate by the powerful fluorinating agent XeF₂.^{[1][6]}
- Reaction of Hypobromite and Bromate: A more recent discovery in 2011 showed that perbromate forms from the reaction of hypobromite and bromate ions in alkaline solutions, though the reaction is very slow.^[1]
- Radiochemical Synthesis: The first-ever synthesis was achieved via the β -decay of ⁸³Se in a selenate (⁸³SeO₄²⁻), which transmutes into ⁸³BrO₄⁻.^[1]

Properties of Heptavalent Bromine Compounds

Physical and Structural Properties

The perbromate ion is a tetrahedral oxyanion, which is reflected in the properties of its salts. Perbromic acid is a strong acid that is only stable in aqueous solutions up to about 6 M (55%); at higher concentrations, it undergoes autocatalytic decomposition.^{[2][7]}

Property	Value	Reference(s)
Perbromate Ion (BrO_4^-)		
Molecular Geometry	Tetrahedral	[1]
Br-O Bond Length	$\sim 1.59 \text{ \AA}$ (in KBrO_4)	[2]
O-Br-O Bond Angle	$\sim 109.5^\circ$	[3]
Potassium Perbromate (KBrO_4)		
Molar Mass	183.00 g/mol	[7]
Appearance	White crystalline solid	[2]
Crystal Structure	Orthorhombic	[2]
Density	3.08 g/cm^3	[7]
Decomposition Temperature	$\sim 280^\circ \text{C}$ (to KBrO_3 and O_2)	[2][7]
Perbromic Acid (HBrO_4)		
Molar Mass	144.91 g/mol	[8]
Acidity (pKa)	Strong Acid (< 0)	[3]
Stability	Unstable above 6 M aqueous solution	[2][7]

Table 1: Summary of Quantitative Data for Heptavalent Bromine Species.

Redox Properties and Reactivity

Perbromic acid and perbromates are potent oxidizing agents, though often kinetically slow at room temperature. The oxidizing power is highly dependent on pH.

Redox Couple	Standard Potential (E°)	Conditions	Reference(s)
$\text{BrO}_4^- / \text{BrO}_3^-$	+1.76 V	Acidic Solution	[2]
$\text{BrO}_4^- / \text{Br}^-$	+0.68 V	pH 14	[1]

Table 2: Standard Reduction Potentials of Perbromate Ion.

Key reactions include:

- Decomposition: Concentrated HBrO_4 decomposes to bromic acid and oxygen.[3] $2\text{HBrO}_4 \rightarrow 2\text{HBrO}_3 + \text{O}_2$
- Oxidation of Halides: 12 M HBrO_4 rapidly oxidizes chloride ions. Dilute solutions oxidize iodide and bromide more slowly.[2]
- Oxidation of Metal Ions: At 100°C, 6 M HBrO_4 oxidizes Mn(II) to MnO_2 , Cr(III) to dichromate, and Ce(III) to Ce(IV).[2]

Spectroscopic Characterization

The tetrahedral symmetry (T_d) of the BrO_4^- ion governs its vibrational spectra. According to group theory, a tetrahedral molecule has four fundamental vibrational modes ($\nu_1, \nu_2, \nu_3, \nu_4$).

Mode	Symmetry	Description	IR Activity	Raman Activity	Approx. Wavenumber (cm ⁻¹)	Reference(s)
ν_1	A ₁	Symmetric Stretch	Inactive	Active (pol.)	802	[9][10]
ν_2	E	Symmetric Bend	Inactive	Active (depol.)	331	[9][10]
ν_3	T ₂	Antisymmetric Stretch	Active	Active (depol.)	878	[9][10]
ν_4	T ₂	Antisymmetric Bend	Active	Active (depol.)	410	[9][10]

Table 3: Vibrational Modes of the Perbromate (BrO₄⁻) Ion.

Key Experimental Protocols

Synthesis of Perbromic Acid and Potassium Perbromate via Fluorine Oxidation

This procedure is adapted from the work of E. H. Appelman and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions for handling elemental fluorine.[2][4]

Materials:

- Sodium Bromate (NaBrO₃)
- 50% Sodium Hydroxide Solution
- Elemental Fluorine (F₂)
- Argon (Ar)
- Silver(I) Fluoride (AgF)

- Calcium Hydroxide ($\text{Ca}(\text{OH})_2$)
- Acid-form cation-exchange resin (e.g., Bio-Rad AG50X8)
- Potassium Hydroxide (KOH)
- Teflon or Polypropylene labware

Procedure:

- **Reaction Setup:** A solution of 5 M NaOH and 1.3 M NaBrO_3 is prepared in a Teflon vessel.^[2] The presence of solid NaBrO_3 in the mixture is beneficial to maintain saturation and improve yield.^[2] The vessel is equipped with a gas inlet tube (Teflon or platinum) for fluorine delivery.
- **Fluorination:** A stream of fluorine gas (mixed with an inert gas like argon) is bubbled through the chilled alkaline bromate solution. The reaction is exothermic and not always smooth; small explosions in the vapor phase can occur. The apparatus must not be left unattended.^[2] The reaction is continued until the desired conversion is achieved.
- **Purification of Perbromic Acid:** a. The product solution, containing perbromate, unreacted bromate, fluoride, and NaOH, is concentrated by evaporation and chilled to precipitate the bulk of sodium fluoride and sodium bromate, which are removed by centrifugation.^[2] b. Excess silver fluoride (AgF) is added to the supernatant to precipitate the remaining bromate as AgBrO_3 . The mixture is chilled and centrifuged to remove the precipitate.^[2] c. The supernatant is treated with an excess of $\text{Ca}(\text{OH})_2$ to precipitate silver as Ag_2O and fluoride as CaF_2 . The solid is removed by centrifugation.^[2] d. The resulting solution is neutralized with an acid-form cation-exchange resin and then passed through a larger column of the same resin to convert the **sodium perbromate** to perbromic acid (HBrO_4).^[2]
- **Preparation of Potassium Perbromate (KBrO_4):** a. The purified HBrO_4 solution is carefully neutralized with a high-purity potassium hydroxide (KOH) solution. $\text{HBrO}_4 + \text{KOH} \rightarrow \text{KBrO}_4 + \text{H}_2\text{O}$ ^[7] b. The resulting solution is concentrated by evaporation, causing the less soluble KBrO_4 to crystallize. c. The KBrO_4 crystals are collected by filtration, washed with a small amount of cold water, and dried.

Conclusion

The chemistry of heptavalent bromine, once a void in the periodic trends of halogens, is now well-established, albeit challenging. The synthesis of perbromates requires overcoming a significant kinetic barrier, necessitating the use of powerful oxidants like fluorine or high-overpotential electrochemical methods. The resulting perbromate ion is kinetically stable with a well-defined tetrahedral structure, while its conjugate acid, perbromic acid, is highly unstable in concentrated form. This review provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to safely explore and utilize the unique and powerful chemistry of bromine in its +7 oxidation state.

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